

Application Notes and Protocols for Catalytic Aziridination Reactions

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Compound of Interest		
Compound Name:	Sigamide	
Cat. No.:	B1255817	Get Quote

Note to the Reader: A search for "**Sigamide**" in the context of aziridination reactions did not yield specific results for a catalyst or reagent with that name. Therefore, this document provides a comprehensive overview of modern catalytic aziridination reactions, detailing various successful methodologies and protocols that are highly relevant for researchers, scientists, and drug development professionals.

Introduction to Aziridination

Aziridines are valuable three-membered nitrogen-containing heterocyclic compounds that serve as important synthetic intermediates in organic chemistry and drug development.[1][2] Their high ring strain allows for facile ring-opening reactions, providing access to a wide variety of functionalized amine-containing molecules with high stereoselectivity.[2] Catalytic asymmetric aziridination, the synthesis of chiral aziridines from prochiral precursors, is a particularly powerful tool for the construction of enantiopure compounds.[1][2] This document outlines key catalytic systems, experimental protocols, and mechanistic considerations for performing successful aziridination reactions.

Catalytic Systems for Aziridination

A range of catalytic systems have been developed for the enantioselective aziridination of olefins and imines. These can be broadly categorized into transition metal catalysis and organocatalysis.



Transition Metal Catalysis: Complexes of rhodium, copper, ruthenium, and nickel are commonly employed to catalyze the transfer of a nitrene group to an alkene.[1][3] These catalysts are often paired with chiral ligands to induce enantioselectivity. For instance, a chiral rhodium indenyl catalyst has been shown to be effective for the aziridination of unactivated alkenes.[3] Similarly, Ru(CO)salen complexes can catalyze the asymmetric aziridination of various olefinic substrates.[1]

Organocatalysis: In recent years, organocatalysis has emerged as a powerful, metal-free alternative for asymmetric aziridination.[2][4] Chiral Brønsted acids and iminium salt catalysts have been successfully utilized.[4][5] For example, chiral Brønsted acids derived from VANOL and VAPOL ligands can mediate the highly enantioselective and diastereoselective aziridination of imines with diazo compounds.[5][6][7]

Data Presentation: Performance of Various Catalytic Systems

The following tables summarize the performance of different catalytic systems in aziridination reactions as reported in the literature.

Table 1: Metal-Catalyzed Aziridination of Olefins



Catalyst System	Olefin Substrate	Nitrogen Source	Yield (%)	ee (%)	Reference
Chiral Nickel Complex	Methyleneind olinones	N- tosyloxycarba mates	up to 99	up to 97	[8]
Ru(CO)salen complex	Conjugated/n on- conjugated terminal or cyclic olefins	2- (trimethylsilyl) ethanesulfon yl (SES) protected azide	High	High	[1]
Dirhodium(II) caprolactama te	Olefins	p- toluenesulfon amide	Moderate to Good	N/A	[3]
Copper- catalyzed	Olefins	PhI=O	High	N/A	[3]

Table 2: Organocatalyzed Aziridination of Imines and Aldehydes



Catalyst System	Substrate	Reagents	Yield (%)	ee (%)	Reference
(S)-VANOL- or (S)- VAPOL- derived boroxinate catalyst	Alkynyl imines	Diazoacetate s/Diazoaceta mides	High	High	[9]
VANOL/VAP OL-derived Brønsted acid	Aromatic/Alip hatic aldehydes	Amine, Diazo compound (Multicompon ent)	up to 97	up to 98	[5]
Cinchona alkaloid sulfonamide catalyst	2H-azirine and oxazolones	N/A	61-99	up to 98	[2]
lminium salt	Styrenes	[N-(p- toluenesulfon yl)imino]phen yliodinane (PhINTs)	N/A	N/A	[4]

Experimental Protocols

Below are representative experimental protocols for metal-catalyzed and organocatalyzed aziridination reactions, adapted from the literature.

Protocol 1: General Procedure for Multi-Component Catalytic Asymmetric Aziridination of Aldehydes[5]

This protocol describes a three-component reaction to form aziridine-2-carboxylic esters from aldehydes.

Materials:



- VAPOL ligand
- Triphenylborate (B(OPh)₃)
- MEDAM amine (bis-(dimethylanisyl)methyl amine)
- Toluene (anhydrous)
- 4 Å Molecular Sieves (MS)
- Aldehyde (e.g., Benzaldehyde)
- Ethyl diazoacetate (EDA)

Procedure:

- To a dry reaction vessel under an inert atmosphere, add the VAPOL ligand (5 mol %).
- Add triphenylborate (3 equivalents relative to the ligand) and the MEDAM amine (20 equivalents relative to the ligand).
- Add anhydrous toluene and stir the mixture at 80 °C for 30 minutes to ensure the complete formation of the boroxinate catalyst.
- Cool the mixture to 25 °C and add 4 Å molecular sieves, followed by the aldehyde (1.0 equivalent).
- Add ethyl diazoacetate (EDA) to the mixture.
- Stir the resulting mixture at 25 °C for 24 hours.
- Upon completion, the reaction mixture can be purified by column chromatography on silica gel to afford the desired aziridine product.

Protocol 2: Chiral Phase-Transfer-Catalyzed Aziridination[10]



This protocol is for the aziridination of an α,β -unsaturated acrylate using a chiral phase-transfer catalyst.

Materials:

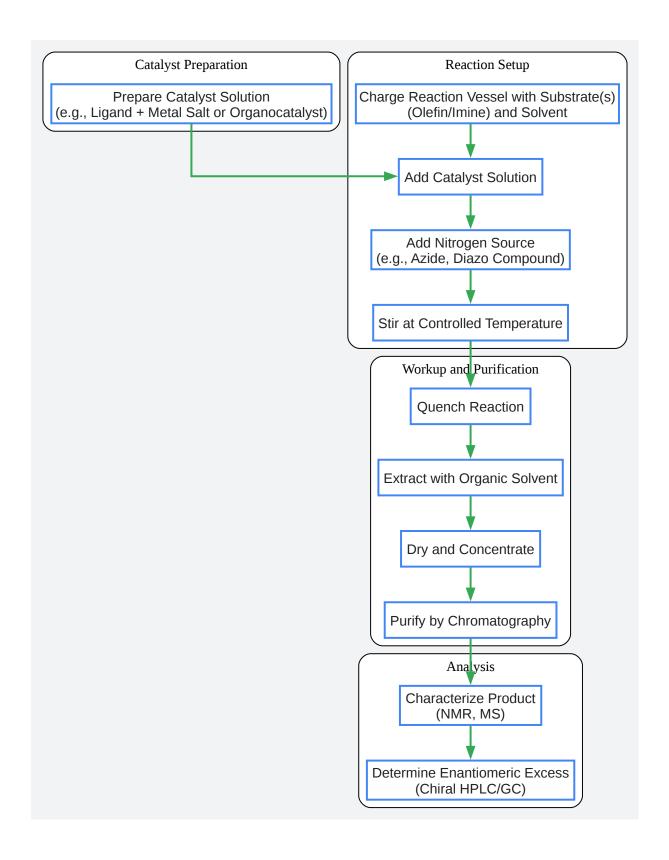
- Dimethylpyrazole acrylate
- N-chloro-N-sodio benzylcarbamate
- Cinchoninium salt (as phase-transfer catalyst, 10 mol%)
- Dichloromethane (CH₂Cl₂)

Procedure:

- To a reaction flask, add the dimethylpyrazole acrylate (1.0 equivalent) and the cinchoninium salt catalyst (0.1 equivalents).
- · Add dichloromethane as the solvent.
- Under vigorous stirring, add the N-chloro-N-sodio benzylcarbamate (as the nitrogen source).
- Continue stirring the reaction at the appropriate temperature (e.g., room temperature) until the starting material is consumed (monitor by TLC).
- After the reaction is complete, quench the reaction mixture and extract the product with an organic solvent.
- The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography to yield the enantiomerically enriched aziridine.

Mandatory Visualizations

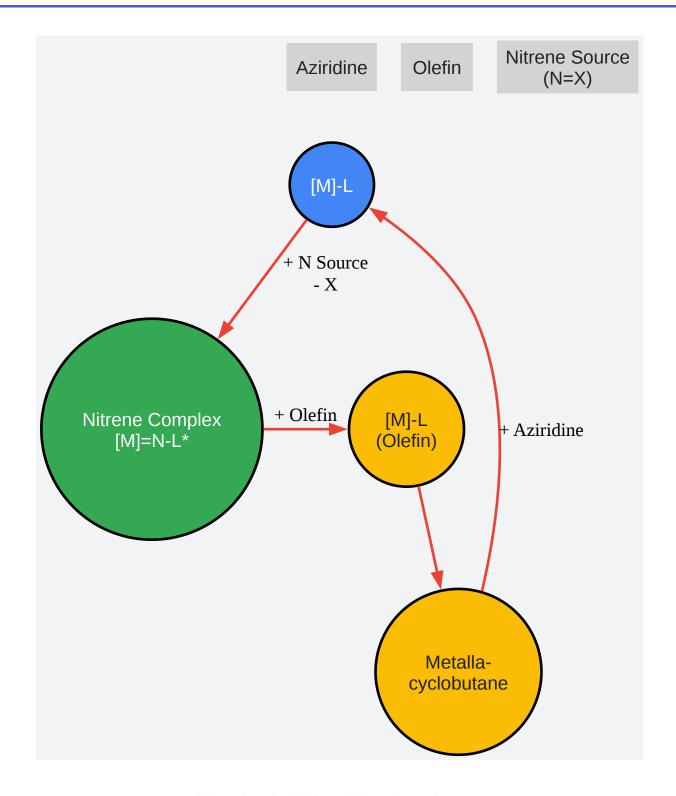




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Caption: General experimental workflow for a catalytic aziridination reaction.





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